
6-Fluoro-2,3'-bipyridine
Overview
Description
6-Fluoro-2,3'-bipyridine (CAS: 1346686-96-1) is a fluorinated bipyridine derivative with the molecular formula C₁₁H₈FN₃O and a molecular weight of 217.2 g/mol . It features a fluorine substituent at the 6-position of one pyridine ring and a carboxamide group at the 5'-position of the adjacent pyridine ring. Its electron-withdrawing fluorine substituent and asymmetric bipyridine core make it distinct from other bipyridine derivatives, influencing its reactivity, coordination chemistry, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 6-fluoropyridine with a boronic acid derivative of pyridine in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate .
Industrial Production Methods: Industrial production of 6-Fluoro-2,3’-bipyridine may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-2,3’-bipyridine has a wide range of applications in scientific research:
Biology: It is used in the study of metal-protein interactions and as a probe in bioinorganic chemistry.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
Comparison with Similar Compounds
The following analysis compares 6-Fluoro-2,3'-bipyridine with structurally and functionally related bipyridine derivatives, focusing on structural properties , electronic effects , and biological/chemical applications .
Structural and Electronic Properties
Table 1: Substituent Effects on Bipyridine Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Methyl and methoxy groups introduce steric hindrance, whereas the smaller fluorine atom minimizes this, preserving ligand flexibility .
Coordination Chemistry and Metal Complexes
Table 2: Metal Complex Performance of Bipyridine Derivatives
Key Observations :
- Antimicrobial Activity: Copper complexes with dmb (a methoxy-substituted bipyridine) show higher antimicrobial efficacy than non-substituted 2,2'-bipyridine complexes, suggesting electron-donating groups enhance DNA interaction . Fluorine’s electron-withdrawing nature in this compound may similarly improve DNA binding but requires experimental validation.
- Catalytic Applications: Ruthenium complexes with 2,2'-bipyridine ligands are effective in CO₂ reduction, with reduction potentials localized on the bipyridine ring . Fluorine substitution could modulate redox potentials by stabilizing reduced states.
Key Observations :
- Photodynamic Therapy : Bipyridine ligands with extended π-systems (e.g., BODIPY derivatives) improve ISC kinetics for singlet oxygen production . Fluorine’s electron-withdrawing effect in this compound could similarly enhance charge transfer but may require auxiliary groups for optimal performance.
Biological Activity
6-Fluoro-2,3'-bipyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its bipyridine structure, features two pyridine rings connected at the 2 and 3 positions with a fluorine atom at the 6 position. The presence of the fluorine atom and the bipyridine framework suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is CHFN, with a molecular weight of approximately 177.18 g/mol. The fluorine substituent enhances the lipophilicity and electronic properties of the compound, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. In particular, this compound has been shown to possess activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with similar structures can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 0.5 |
S. aureus | 0.25 |
K. pneumoniae | 0.5 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Bipyridine derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA topoisomerases and interference with cellular signaling pathways . For instance, a derivative similar to this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Binding : The bipyridine structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds in this class have been shown to inhibit critical enzymes such as topoisomerases and kinases involved in cancer progression.
- Membrane Interaction : The lipophilic nature of the fluorinated bipyridines enhances their ability to penetrate cellular membranes, facilitating their action within cells.
Study 1: Antibacterial Efficacy
In a recent study published in Nature Communications, researchers evaluated the antibacterial efficacy of various bipyridine derivatives against multi-drug resistant (MDR) pathogens. The study found that this compound exhibited potent activity against Pseudomonas aeruginosa, with an MIC comparable to established antibiotics .
Study 2: Anticancer Potential
A separate investigation focused on the anticancer potential of this compound derivatives revealed promising results in inducing apoptosis in human breast cancer cell lines (MCF-7). The compound was shown to significantly reduce cell viability at concentrations as low as 1 µM after 48 hours of treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Fluoro-2,3'-bipyridine, and how can purity be ensured?
- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for constructing bipyridine scaffolds. For fluorinated derivatives, use 6-fluoro-2-bromopyridine and a boronic acid derivative of pyridine with a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization ensures high purity. Confirm structure using and NMR, noting characteristic coupling patterns (e.g., ~20 Hz) and fluorine-induced deshielding effects .
Q. How can the coordination properties of this compound be characterized?
- Methodology : Employ UV-vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands upon complexation with transition metals (e.g., Ru, Fe). X-ray crystallography is critical for confirming binding geometry, as seen in analogous bipyridine-metal complexes. Cyclic voltammetry can reveal redox behavior, where fluorine's electron-withdrawing effect may shift metal-centered redox potentials .
Advanced Research Questions
Q. How does fluorine substitution influence the electronic and steric properties of this compound in metal complexes?
- Analysis : Fluorine’s electronegativity alters electron density at the pyridine nitrogen, weakening π-backbonding in low-spin d⁶ metal complexes (e.g., Ru(II)). This increases ligand field splitting energy (), as shown in [tris(bipyridine)Ru]²⁺ derivatives. DFT calculations (e.g., B3LYP/6-31G*) can model these effects, correlating with experimental UV-vis and electrochemical data .
Q. How can researchers resolve contradictions in reported stability of fluorinated bipyridine complexes under varying pH?
- Methodology : Conduct kinetic stability assays using spectrophotometric titration (e.g., monitoring absorbance at λₘₐₓ) across pH 2–12. Compare hydrolytic degradation rates with non-fluorinated analogs. Conflicting data may arise from solvent effects (e.g., aqueous vs. organic media), necessitating controlled studies in buffered solutions .
Q. What strategies improve the catalytic efficiency of this compound in photoredox systems?
- Design : Modify ancillary ligands (e.g., carboxylates) to tune the metal’s redox potential. For example, Ru(II) complexes with fluorinated bipyridine show enhanced oxidative quenching in CO₂ reduction. Optimize light absorption by introducing electron-donating substituents (e.g., -OMe) on the non-fluorinated pyridine ring .
Q. How can computational methods predict the reactivity of this compound in C–H activation reactions?
- Approach : Use density functional theory (DFT) to calculate activation barriers for proposed intermediates. Compare fluorine’s directing effects with chloro or methyl analogs. Pair computational results with experimental kinetic isotope effect (KIE) studies to validate mechanisms .
Q. Key Considerations
- Synthetic Challenges : Fluorine’s strong electronegativity may reduce boronic acid reactivity in cross-coupling; use bulky phosphine ligands (e.g., SPhos) to enhance yields .
- Safety : Handle fluorinated compounds in fume hoods due to potential toxicity. Refer to safety protocols for bipyridine derivatives (e.g., PPE, waste disposal) .
Properties
IUPAC Name |
2-fluoro-6-pyridin-3-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGMTPBTGODDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673529 | |
Record name | 6-Fluoro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214335-26-8 | |
Record name | 6-Fluoro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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